2-Dichloromethyl-oxazole 2-Dichloromethyl-oxazole
Brand Name: Vulcanchem
CAS No.: 885274-38-4
VCID: VC3262469
InChI: InChI=1S/C4H3Cl2NO/c5-3(6)4-7-1-2-8-4/h1-3H
SMILES: C1=COC(=N1)C(Cl)Cl
Molecular Formula: C4H3Cl2NO
Molecular Weight: 151.98 g/mol

2-Dichloromethyl-oxazole

CAS No.: 885274-38-4

Cat. No.: VC3262469

Molecular Formula: C4H3Cl2NO

Molecular Weight: 151.98 g/mol

* For research use only. Not for human or veterinary use.

2-Dichloromethyl-oxazole - 885274-38-4

Specification

CAS No. 885274-38-4
Molecular Formula C4H3Cl2NO
Molecular Weight 151.98 g/mol
IUPAC Name 2-(dichloromethyl)-1,3-oxazole
Standard InChI InChI=1S/C4H3Cl2NO/c5-3(6)4-7-1-2-8-4/h1-3H
Standard InChI Key KZABMPDUXAWBCN-UHFFFAOYSA-N
SMILES C1=COC(=N1)C(Cl)Cl
Canonical SMILES C1=COC(=N1)C(Cl)Cl

Introduction

Chemical Structure and Properties

2-Dichloromethyl-oxazole is characterized by its five-membered heterocyclic ring containing both nitrogen and oxygen atoms, with a dichloromethyl group (-CHCl2) attached at the 2-position. This structural arrangement contributes to its distinctive reactivity profile and synthetic utility.

Structural Features

The compound's structure combines the aromatic oxazole ring with a dichloromethyl functional group. The oxazole ring itself consists of three carbon atoms, one nitrogen atom, and one oxygen atom arranged in a five-membered ring with two double bonds. The dichloromethyl group (-CHCl2) attached at the 2-position introduces electronegativity and reactivity due to the presence of the chlorine atoms, making this position particularly susceptible to nucleophilic substitution reactions.

Chemical Reactivity

The reactivity of 2-Dichloromethyl-oxazole is largely influenced by both the oxazole ring and the dichloromethyl group, making it a versatile building block in organic synthesis.

Reactivity of the Dichloromethyl Group

The dichloromethyl group (-CHCl2) in 2-Dichloromethyl-oxazole serves as a reactive site for various transformations:

  • Nucleophilic substitution reactions: The chlorine atoms can be displaced by nucleophiles, allowing for functionalization at this position.

  • Reduction reactions: The dichloromethyl group can potentially be reduced to produce methyl-substituted oxazoles.

  • Elimination reactions: Under certain conditions, elimination of HCl could occur, leading to chlorovinyl derivatives.

These reactions make 2-Dichloromethyl-oxazole a valuable intermediate for introducing various functional groups at the 2-position of the oxazole ring.

Reactivity of the Oxazole Ring

  • Electrophilic aromatic substitution: The oxazole ring can undergo substitution reactions, although typically requiring activating conditions due to its moderate aromaticity.

  • Coordination chemistry: The nitrogen atom in the oxazole ring can act as a coordination site for metals.

  • Cycloaddition reactions: The oxazole ring can participate in various cycloaddition reactions due to its π-electron system.

Research on related compounds suggests that 2-Dichloromethyl-oxazole could participate in similar reactions, making it useful in the construction of more complex molecular architectures .

Applications in Organic Synthesis

2-Dichloromethyl-oxazole serves as a valuable building block in organic synthesis due to its functional versatility.

As a Synthetic Intermediate

Research Perspectives and Future Directions

Current research involving oxazole derivatives suggests several promising directions for 2-Dichloromethyl-oxazole.

Future Synthetic Applications

Future research could focus on exploring novel synthetic methodologies involving 2-Dichloromethyl-oxazole:

  • Development of selective functionalization methods for the dichloromethyl group

  • Investigation of catalytic processes involving 2-Dichloromethyl-oxazole

  • Exploration of continuous-flow processes for the synthesis and derivatization of 2-Dichloromethyl-oxazole

  • Integration into multi-component reactions for the efficient assembly of complex molecules

Research on continuous-flow synthesis of related compounds suggests that similar approaches could be applied to 2-Dichloromethyl-oxazole, potentially improving efficiency and scalability of its preparation and derivatization .

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